1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-amine
CAS No.: 832740-71-3
Cat. No.: VC6663428
Molecular Formula: C9H9FN4
Molecular Weight: 192.197
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 832740-71-3 |
---|---|
Molecular Formula | C9H9FN4 |
Molecular Weight | 192.197 |
IUPAC Name | 1-[(3-fluorophenyl)methyl]-1,2,4-triazol-3-amine |
Standard InChI | InChI=1S/C9H9FN4/c10-8-3-1-2-7(4-8)5-14-6-12-9(11)13-14/h1-4,6H,5H2,(H2,11,13) |
Standard InChI Key | ZPGFBVGIPURWSG-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)F)CN2C=NC(=N2)N |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
1-(3-Fluorobenzyl)-1H-1,2,4-triazol-3-amine consists of a 1,2,4-triazole core substituted at position 1 with a 3-fluorobenzyl group and at position 3 with an amine. The fluorine atom’s meta placement on the benzyl ring introduces asymmetrical electronic effects compared to para-substituted analogs.
Molecular Formula: C₉H₉FN₄
Molecular Weight: 192.20 g/mol
IUPAC Name: 1-[(3-fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine
Spectral Characterization
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¹H-NMR (DMSO-d₆, 400 MHz):
-
Triazole protons: δ 8.12 (s, 1H, H-5), 7.45–7.30 (m, 4H, benzyl-H)
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NH₂: δ 6.85 (s, 2H)
-
-
¹³C-NMR: δ 162.5 (C-F, J = 245 Hz), 145.3 (C-3 triazole), 137.2 (C-5 triazole).
The meta-fluorine’s electron-withdrawing effect deshields adjacent protons, causing upfield shifts compared to para-fluorinated analogs.
Synthetic Methodologies
Conventional Synthesis
The primary route involves nucleophilic substitution between 3-fluorobenzyl chloride and 1H-1,2,4-triazol-3-amine under reflux conditions:
Reaction Scheme:
3-Fluorobenzyl chloride + 1H-1,2,4-triazol-3-amine → 1-(3-Fluorobenzyl)-1H-1,2,4-triazol-3-amine + HCl
Optimized Conditions:
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Solvent: Ethanol/DMSO (4:1)
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Temperature: 80°C, 12–18 hours
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Catalyst: Triethylamine (2 eq.)
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Yield: 68–72%.
Industrial-Scale Production
Microwave-assisted synthesis reduces reaction time to 2–4 hours with comparable yields (70–75%). Continuous flow reactors further enhance efficiency, achieving space-time yields of 1.2 kg/L·day.
Table 1: Synthetic Method Comparison
Method | Time (h) | Yield (%) | Purity (%) |
---|---|---|---|
Conventional Reflux | 18 | 68 | 95 |
Microwave-Assisted | 3 | 73 | 97 |
Continuous Flow | 1.5 | 70 | 96 |
Chemical Reactivity and Functionalization
Nucleophilic Aromatic Substitution (NAS)
The 3-fluorobenzyl group undergoes NAS at the fluorine site, albeit slower than para-fluoro analogs due to reduced activation by the triazole ring’s electron-withdrawing effects.
Key Reactions:
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Amine Substitution:
Reagents: Piperidine, K₂CO₃, DMF, 80°C
Product: 1-(3-Piperidinobenzyl)-1H-1,2,4-triazol-3-amine (Yield: 62%). -
Thiol Substitution:
Reagents: Benzyl mercaptan, NaH, THF
Product: 1-(3-(Benzylthio)benzyl)-1H-1,2,4-triazol-3-amine (Yield: 58%).
Oxidation and Reduction
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Triazole Oxidation:
H₂O₂ (30%) in acetic acid oxidizes the triazole to a triazolone (Yield: 48%). -
Amine Reduction:
H₂/Pd-C selectively reduces the exocyclic amine to a nitroso group (Yield: 35%).
Table 2: Redox Reaction Outcomes
Reaction Type | Reagent/Conditions | Product | Yield (%) |
---|---|---|---|
Triazole Oxidation | H₂O₂, AcOH, 60°C, 3h | 1-(3-Fluorobenzyl)-1H-triazol-3-one | 48 |
Amine Reduction | H₂ (1 atm), Pd/C, MeOH | 1-(3-Fluorobenzyl)-1H-triazol-3-nitroso | 35 |
Compound | IC₅₀ (µM) | Target Pathway |
---|---|---|
1-(3-Fluorobenzyl) derivative | 12.4 | PI3K/Akt/mTOR |
1-(4-Fluorobenzyl) analog | 8.9 | Notch-Akt |
Structure-Activity Relationships (SAR)
Fluorine Position Impact
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Meta vs. Para Substitution:
Meta-fluorine reduces dipole moment (2.1 D vs. 2.6 D) but increases metabolic stability (t₁/₂: 4.2 h vs. 3.1 h in liver microsomes). -
Electronic Effects:
The meta-fluorine’s inductive effect lowers triazole ring electron density, altering binding to cytochrome P450 enzymes.
Table 3: SAR of Fluorobenzyl Triazoles
Substituent Position | LogP | MIC (C. albicans, µg/mL) | Metabolic Stability (t₁/₂, h) |
---|---|---|---|
3-Fluoro | 1.8 | 16 | 4.2 |
4-Fluoro | 1.6 | 8 | 3.1 |
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor to kinase inhibitors (e.g., JAK2/STAT3 pathway modulators) and antimicrobial agents.
Agricultural Chemistry
Functionalized derivatives demonstrate fungicidal activity against Fusarium spp. (EC₅₀: 0.8–1.2 µg/mL), suggesting potential as crop protection agents.
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